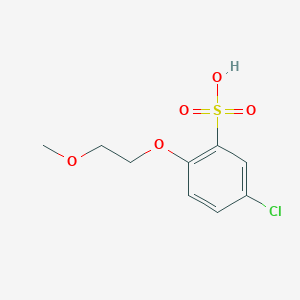

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid is an organic compound with the molecular formula C9H11ClO5S. It is a derivative of benzene sulfonic acid, where the benzene ring is substituted with a chlorine atom and a 2-(2-methoxyethoxy) group. This compound is known for its applications in various chemical reactions and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid typically involves the chlorination of 2-(2-methoxyethoxy)benzene followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rates and purity of the compound.

化学反応の分析

Types of Reactions

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

Research indicates that sulfonic acid derivatives, including those similar to 5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid, exhibit promising anticancer properties. A study reported that novel benzenesulfonate scaffolds demonstrated high anticancer activity against various cancer cell lines, including leukemia and pancreatic cancers. These compounds showed submicromolar activity and induced significant cell cycle arrest, suggesting they may serve as effective agents in cancer therapy .

Drug Development

Sulfonic acids are frequently used as counter-ions in drug formulation to enhance solubility and bioavailability. The compound's ability to form salts with various cations allows for the creation of pharmaceutically acceptable forms, making it a valuable component in the development of new therapeutic agents . Its structural features can also be modified to optimize pharmacokinetic properties.

Environmental Applications

Toxicological Studies

this compound has been evaluated for its environmental impact, particularly concerning aquatic organisms. Studies have assessed its bioaccumulation potential and toxicity levels in amphibians, contributing to understanding the ecological risks associated with chemical exposure . Such investigations are crucial for regulatory assessments under environmental protection laws.

Material Science Applications

Polymer Chemistry

This compound can serve as a building block in the synthesis of functional polymers. Its unique chemical structure allows for the modification of polymer properties, such as solubility and thermal stability. Research has focused on developing pH-responsive hydrogels incorporating sulfonic acid derivatives for controlled drug release applications . These materials can be tailored for specific biomedical applications, enhancing their utility in drug delivery systems.

Case Studies

作用機序

The mechanism of action of 5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid involves its interaction with specific molecular targets and pathways. The chlorine and sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in various catalytic processes.

類似化合物との比較

Similar Compounds

5-Chloro-2-(2-methoxyethoxy)benzoic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a similar benzene ring with chlorine and methoxy groups but has different functional groups attached.

Uniqueness

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

生物活性

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid (CAS No. 142095-12-3) is a sulfonic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and antimicrobial effects, supported by various studies and findings.

Chemical Structure and Properties

This compound features a chlorinated benzene ring substituted with a methoxyethoxy group and a sulfonic acid moiety. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, studies on benzenesulfonate derivatives have shown significant cytotoxicity against various cancer cell lines.

- Case Study : A study reported that certain benzenesulfonate derivatives had IC50 values below 3 µM against K562 leukemia cells, demonstrating high selectivity for cancer cells over normal cells. The mechanism involved cell cycle arrest in the G2/M phase, indicating potential for therapeutic applications in oncology .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| BS1 | K562 | 0.172 | 144.51 |

| BS3 | PANC-1 | 0.097 | 97.06 |

| BS4 | MCF-7 | 4.599 | Not specified |

2. Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs), which are implicated in various physiological processes and disease states.

- Mechanistic Insights : Inhibitors of CA IX have shown potential in treating cancer due to their ability to induce apoptosis in cancer cells while sparing normal cells. Compounds structurally related to this compound have demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX .

3. Antimicrobial Activity

The antimicrobial properties of sulfonic acids have been explored, revealing activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : While the antibacterial activity of many derivatives is modest, some compounds exhibit selective action against pathogens like Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds provide insight into their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

特性

IUPAC Name |

5-chloro-2-(2-methoxyethoxy)benzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO5S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBAFVMKGCVFQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。